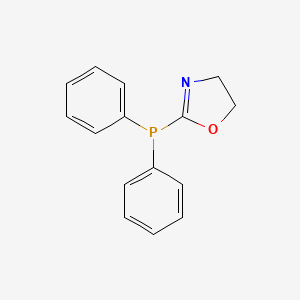![molecular formula C37H36N2 B14237316 N,N-Dibutyl-7-[2-(isoquinolin-5-YL)ethenyl]chrysen-2-amine CAS No. 591253-63-3](/img/structure/B14237316.png)
N,N-Dibutyl-7-[2-(isoquinolin-5-YL)ethenyl]chrysen-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dibutyl-7-[2-(isoquinolin-5-yl)ethenyl]chrysen-2-amine: is a chemical compound with the molecular formula C₃₇H₃₆N₂ and a molecular weight of 508.287849152 daltons This compound is characterized by its complex structure, which includes a chrysenamine core substituted with dibutyl and isoquinolinyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-7-[2-(isoquinolin-5-yl)ethenyl]chrysen-2-amine typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the Chrysenamine Core: The chrysenamine core can be synthesized through a series of aromatic substitution reactions.
Introduction of the Isoquinolinyl Group: The isoquinolinyl group is introduced via a Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst.
N-Dibutylation: The final step involves the N-dibutylation of the chrysenamine core using dibutylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dibutyl-7-[2-(isoquinolin-5-yl)ethenyl]chrysen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N,N-Dibutyl-7-[2-(isoquinolin-5-yl)ethenyl]chrysen-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of N,N-Dibutyl-7-[2-(isoquinolin-5-yl)ethenyl]chrysen-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, depending on its application.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dibutyl-7-[2-(isoquinolin-5-yl)ethenyl]chrysen-2-amine: is similar to other chrysenamine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable for applications requiring specific electronic or photophysical characteristics .
Eigenschaften
CAS-Nummer |
591253-63-3 |
|---|---|
Molekularformel |
C37H36N2 |
Molekulargewicht |
508.7 g/mol |
IUPAC-Name |
N,N-dibutyl-7-(2-isoquinolin-5-ylethenyl)chrysen-2-amine |
InChI |
InChI=1S/C37H36N2/c1-3-5-23-39(24-6-4-2)31-16-18-34-29(25-31)15-17-37-35-12-8-10-28(33(35)19-20-36(34)37)14-13-27-9-7-11-30-26-38-22-21-32(27)30/h7-22,25-26H,3-6,23-24H2,1-2H3 |
InChI-Schlüssel |
FENVHADBVIEWTD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)C1=CC2=C(C=C1)C3=C(C=C2)C4=CC=CC(=C4C=C3)C=CC5=CC=CC6=C5C=CN=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Chlorophenyl)methyl]-6-methoxynaphthalene-2-carbaldehyde](/img/structure/B14237238.png)
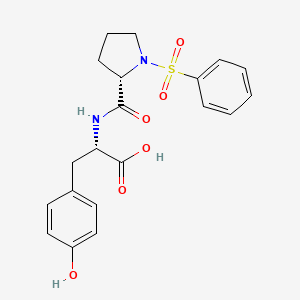
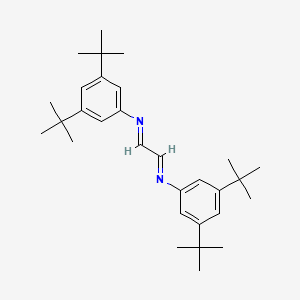
![(5R)-5-[(2S)-butan-2-yl]imidazolidine-2,4-dione](/img/structure/B14237261.png)
![1,1'-[Disulfanediylbis(selanylmethylene)]dibenzene](/img/structure/B14237266.png)

![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(tetradecyloxy)benzene]](/img/structure/B14237273.png)

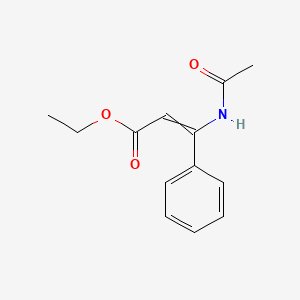
![2,2'-Spirobi[2H-1-benzopyran], 3,3'-dimethyl-8,8'-dinitro-](/img/structure/B14237289.png)
![1-[(2S)-2-Ethyl-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B14237297.png)
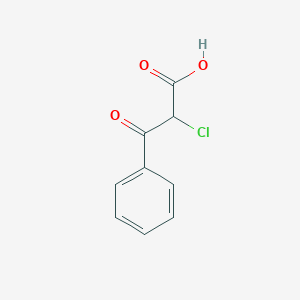
![1H-Indole-2-carboxylic acid, 1-[(2-nitrophenyl)sulfonyl]-, ethyl ester](/img/structure/B14237317.png)
